N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Description
N-(2-Benzoyl-4-chlorophenyl)-2-phenylmethanesulfonylacetamide is a structurally complex acetamide derivative characterized by a benzoyl group at the 2-position of a 4-chlorophenyl ring and a phenylmethanesulfonyl moiety attached to the acetamide backbone. Its molecular architecture confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Key structural features include:
- Benzoyl and 4-chlorophenyl groups: These aromatic systems contribute to lipophilicity and influence intermolecular interactions such as π-π stacking and C-H···π bonding .
- Phenylmethanesulfonyl group: This electron-withdrawing substituent enhances stability and modulates hydrogen-bonding capacity .
- Acetamide backbone: Provides hydrogen-bond donors (N-H) and acceptors (C=O), critical for molecular recognition in biological systems .
The compound is synthesized via multi-step reactions, often starting with chloroacetylation of 2-amino-5-chlorobenzophenone, followed by sulfonylation and coupling with phenylmethanesulfonyl chloride under basic conditions .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-29(27,28)14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHUZCRQKJMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-chlorophenylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison of key structural analogs is summarized in Table 1:
Key Observations :
- The chloroacetamide derivative (Table 1, Row 1) lacks the sulfonyl group, reducing its hydrogen-bond acceptor capacity compared to the target compound.
- Morpholine sulfonyl and oxazole analogs (Rows 2 and 4) introduce heterocyclic systems, broadening pharmacological applications but increasing synthetic complexity.
- Methoxyphenyl derivatives (Row 3) prioritize hydrophilicity, contrasting with the target compound’s lipophilic profile.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s sulfonyl group enables stronger C-H···O interactions (bond distances: 2.2–2.5 Å) compared to chloroacetamide derivatives, which rely on weaker N-H···O bonds .
- Crystallinity : Chloroacetamide analogs form centrosymmetric dimers via N-H···O bonds (graph set descriptor S(6)), whereas sulfonyl-containing compounds exhibit extended lattices due to sulfonyl-oxygen interactions .
- Thermal Stability : Sulfonyl groups increase melting points (e.g., 208–215°C for benzenesulfonyl derivatives) compared to chloroacetamides (mp ~180°C) .
Biological Activity
N-(2-Benzoyl-4-chlorophenyl)-2-phenylmethanesulfonylacetamide is a compound of interest due to its diverse biological activities, particularly as an inhibitor of specific receptor functions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 315.79 g/mol. Its structure consists of a benzoyl group, a chlorophenyl moiety, and a methanesulfonamide functional group, which contribute to its biological activity.
Research indicates that this compound acts primarily as an antagonist to the CCR2 and CCR9 receptors, which are involved in inflammatory responses and various disease processes. The compound has shown significant potential in modulating these pathways, making it a candidate for therapeutic interventions in conditions such as autoimmune diseases and cancer.
Key Findings:
- Inhibition of CCR2 and CCR9 : Studies have demonstrated that the compound effectively inhibits the functions of these receptors, which are critical in mediating immune responses .
- Crystal Structure Analysis : The compound's crystal structure reveals intramolecular hydrogen bonding that may stabilize its conformation, enhancing its binding affinity to target receptors .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
- Autoimmune Diseases : In a study involving mouse models of autoimmune diseases, administration of this compound resulted in decreased symptoms and improved survival rates. The mechanism was linked to the compound's ability to inhibit the CCR2 receptor, thus reducing inflammatory cell migration to affected tissues.
- Cancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The inhibition of CCR9 was particularly noted to hinder tumor growth by affecting the tumor microenvironment.
Q & A
Advanced Question
- Data Collection : High-resolution synchrotron data (e.g., λ = 0.71073 Å) mitigate weak diffraction from disordered sulfonyl groups .
- Refinement : SHELXL handles anisotropic displacement parameters, while PLATON validates hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
- Software Limitations : SHELX-76’s legacy code requires manual tweaking for twinned crystals, though modern pipelines automate error correction .
How can computational modeling predict the compound’s bioactivity and target interactions?
Advanced Question
- Docking Studies : Molecular dynamics (MD) simulations map binding affinities to targets like GABA receptors, leveraging structural analogs (e.g., diazepam derivatives) .
- Hydrogen-Bond Analysis : Graph-set analysis (e.g., Etter’s rules) identifies robust intermolecular motifs (e.g., R_2$$^2(8) rings) that stabilize ligand-receptor complexes .
- QSAR Models : Quantitative structure-activity relationships correlate sulfonyl group geometry with anti-inflammatory or anxiolytic potency .
What structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological profiles?
Advanced Question
- Sulfonyl Modifications : Replacing phenylmethanesulfonyl with morpholine-sulfonyl groups increases solubility without compromising CNS penetration .
- Chlorine Substitution : 4-chloro positioning enhances metabolic stability compared to 3-chloro analogs, reducing hepatic clearance .
- Biological Testing : In vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., rodent anxiety tests) validate SAR predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
